molecular formula C12H14ClNO2 B8745821 3-Chloro-4-(piperidin-1-yl)benzoic acid

3-Chloro-4-(piperidin-1-yl)benzoic acid

Cat. No.: B8745821
M. Wt: 239.70 g/mol
InChI Key: STYXVHJLERNGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(piperidin-1-yl)benzoic acid (CAS: 26709-09-1; molecular formula: C₁₂H₁₄ClNO₂) is a halogenated aromatic compound featuring a benzoic acid backbone substituted with a chlorine atom at position 3 and a piperidin-1-yl group at position 4. It is commercially available with a purity of 96% and is used in pharmaceutical and chemical research due to its structural versatility .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

3-chloro-4-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14ClNO2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)

InChI Key

STYXVHJLERNGOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen and Heterocycle Variants

3-Bromo-4-(piperidin-1-ylmethyl)benzoic Acid
  • CAS : 1131594-42-7
  • Molecular Formula: C₁₃H₁₆BrNO₂
  • Key Differences : Replaces chlorine with bromine and introduces a methylene linker between the piperidine and aromatic ring.
  • Properties : Increased molecular weight (328.63 g/mol vs. 253.70 g/mol for the target compound) and altered steric effects due to the methylene spacer. Available at 95% purity .
3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid
  • CAS : 1197193-33-1
  • Molecular Formula : C₁₃H₁₆ClN₂O₂
  • Key Differences : Substitutes piperidine with a 4-methylpiperazine group.

Functional Group Additions

4-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic Acid
  • Synthesis : Yielded 90.3% via nucleophilic substitution, with a melting point of 284–287°C .
  • Key Differences: Incorporates a triazine ring, enabling hydrogen bonding via the amino group.
  • Spectroscopic Data : IR (1689 cm⁻¹ for carboxylic acid), ¹H-NMR (δ 12.72 for -OH), and elemental analysis (C: 53.91%, H: 4.89%) confirm structural integrity .
{4-[({3-Chloro-4-[(5-chloro-2-hydroxybenzoyl)amino]benzoyl}amino)methyl]-1H-1,2,3-triazol-1-yl}benzoic Acid
  • Molecular Weight : 464.0523 g/mol (ESI-MS) .
  • Key Differences : Features a triazole linker and additional chloro-hydroxybenzoyl group, increasing hydrogen-bonding capacity and steric bulk .
Lipophilicity and Solubility
  • The piperidine group in 3-Chloro-4-(piperidin-1-yl)benzoic acid likely increases its distribution coefficient (log P) compared to simpler benzoic acids (e.g., unsubstituted benzoic acid has log P ~1.87). This enhances membrane permeability, as seen in studies where benzoic acid derivatives with bulky substituents exhibit higher diffusivity in emulsion liquid membranes .

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